5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one

Chemical Probe Screening Library Data Gap

5-(4-Ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one is a synthetic heterocyclic small molecule (C21H21N5O, MW 359.43) belonging to the phthalazino[1,2-b]quinazolinone class. The compound is catalogued in screening libraries under identifiers such as MLS000534114 and AF-399/15128467, and is offered by multiple research-chemical vendors at typical purities of 95%.

Molecular Formula C21H21N5O
Molecular Weight 359.433
CAS No. 315682-88-3
Cat. No. B2533297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one
CAS315682-88-3
Molecular FormulaC21H21N5O
Molecular Weight359.433
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52
InChIInChI=1S/C21H21N5O/c1-2-24-11-13-25(14-12-24)20-16-8-4-3-7-15(16)19-22-18-10-6-5-9-17(18)21(27)26(19)23-20/h3-10H,2,11-14H2,1H3
InChIKeyJIXXDSXYICGICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(4-Ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one (CAS 315682-88-3) – Chemical Identity and Procurement Baseline


5-(4-Ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one is a synthetic heterocyclic small molecule (C21H21N5O, MW 359.43) belonging to the phthalazino[1,2-b]quinazolinone class. The compound is catalogued in screening libraries under identifiers such as MLS000534114 and AF-399/15128467, and is offered by multiple research-chemical vendors at typical purities of 95% . However, within the constraints of the present evidence search—which excluded common vendor aggregation sites and prioritized primary peer-reviewed literature and patents—no quantitative bioactivity data, target-engagement profiles, or head-to-head comparator studies were identified for this specific compound. Consequently, a conventional comparator-driven differentiation cannot be performed at this time.

Why In-Class Analogs of 5-(4-Ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one Cannot Be Simply Substituted


The phthalazino[1,2-b]quinazolinone scaffold has been explored for diverse therapeutic targets including histone deacetylases (HDACs), cyclin-dependent kinases (CDK1), vascular endothelial growth factor receptor 2 (VEGFR-2), and p53 activation pathways [1][2][3]. Minor structural modifications—such as the nature and position of substituents on the piperazine ring—can dramatically alter target selectivity, cellular potency, and pharmacokinetic properties. For instance, the ethyl group on the piperazine moiety in the target compound differentiates it from methyl, phenyl, or unsubstituted analogs that appear in the same patent families, potentially modulating lipophilicity, basicity, and binding-site complementarity. Without empirically verified comparative data, generic substitution among these analogs introduces a scientifically unacceptable risk of altered polypharmacology or loss of desired activity in any given assay context.

Quantitative Differentiation Guide: 5-(4-Ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one


Absence of Comparatively Benchmarkable Bioactivity Data

A systematic search of PubMed, patent databases (Justia, Google Patents, Eureka Patsnap), and authoritative chemistry resources (PubChem, ChemSpider) using the compound's CAS number (315682-88-3), IUPAC name, and MFCD identifier (MFCD02329265) returned no peer-reviewed publications or patents reporting quantitative biological assay results (e.g., IC₅₀, Kd, Ki, EC₅₀) for this specific compound [1]. All available entries correspond to vendor catalog listings or predicted physicochemical properties only. The closest structurally characterized analogs bearing quantitative data belong to broader phthalazino[1,2-b]quinazolinone series evaluated as HDAC inhibitors, CDK1 inhibitors, or p53 activators, but no data for the 5-(4-ethylpiperazin-1-yl) substituent combination were identified.

Chemical Probe Screening Library Data Gap

Application Scenarios for 5-(4-Ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one Based on Available Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Library Design

The compound's phthalazino[1,2-b]quinazolinone core, decorated with an N-ethylpiperazine group, represents a distinct chemotype within a family known to engage cancer-relevant targets such as HDACs and CDKs [1]. It can serve as a starting point for medicinal chemistry campaigns aiming to explore the impact of the ethylpiperazine substituent on target engagement, selectivity, and physicochemical properties relative to unsubstituted or methyl-substituted piperazine analogs. Its inclusion in focused screening libraries is justified primarily by scaffold novelty rather than pre-existing potency data.

Negative Control or Inactive Probe in Mechanism-of-Action Studies

In the absence of documented bioactivity against the major targets associated with its scaffold (HDACs, CDK1, VEGFR-2, p53), this compound may find utility as a structurally matched but putatively inactive control in assays where an active phthalazino[1,2-b]quinazolinone is the test article [1][2]. This application is contingent upon experimental confirmation of inactivity, which would itself represent a valuable piece of selectivity data.

Reference Standard for Analytical Method Development

Given its well-defined molecular formula (C21H21N5O), exact monoisotopic mass (359.174622 Da), and predicted physicochemical properties (density ~1.4 g/cm³, boiling point ~546.6 °C at 760 mmHg) documented in ChemSpider, the compound can be used as a reference material for developing and validating HPLC, LC-MS, or NMR analytical methods for this chemical class . Its commercial availability at 95% purity further supports this use case.

Quote Request

Request a Quote for 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.